molecular formula C20H17N5O6S2 B3299958 N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide CAS No. 899954-38-2

N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide

Cat. No.: B3299958
CAS No.: 899954-38-2
M. Wt: 487.5 g/mol
InChI Key: WLLCJQJFGSBJRL-UHFFFAOYSA-N
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Description

N-{4-[(4-Methylpyrimidin-2-yl)sulfamoyl]phenyl}-2-(1,1,3-trioxo-2,3-dihydro-1λ⁶,2-benzothiazol-2-yl)acetamide is a sulfonamide-acetamide hybrid featuring:

  • A 4-methylpyrimidin-2-ylsulfamoyl group attached to a phenyl ring.
  • A 1,1,3-trioxo-2,3-dihydrobenzothiazole (sultam) moiety linked via an acetamide bridge.

Properties

IUPAC Name

N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O6S2/c1-13-10-11-21-20(22-13)24-32(28,29)15-8-6-14(7-9-15)23-18(26)12-25-19(27)16-4-2-3-5-17(16)33(25,30)31/h2-11H,12H2,1H3,(H,23,26)(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLLCJQJFGSBJRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CN3C(=O)C4=CC=CC=C4S3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide typically involves multiple steps, including the formation of intermediate compoundsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize reaction conditions, reduce production costs, and ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the reaction outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives with altered functional groups, while substitution reactions can produce compounds with different substituents .

Scientific Research Applications

Chemical Properties and Structure

The compound can be described by its IUPAC name: N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)acetamide. Its molecular formula is C19H19N5O5S2C_{19}H_{19}N_5O_5S_2, indicating a complex structure that allows for various interactions within biological systems .

Pharmaceutical Applications

  • Antimicrobial Activity :
    • Research indicates that compounds with sulfamoyl groups exhibit antimicrobial properties. The incorporation of a pyrimidine moiety may enhance this activity by increasing the compound's affinity for bacterial enzymes involved in folate synthesis .
  • Anticancer Potential :
    • The benzothiazole derivative has shown promise in inhibiting cancer cell proliferation. Studies have suggested that similar compounds can induce apoptosis in various cancer cell lines, potentially making them candidates for anticancer drug development .
  • Anti-inflammatory Effects :
    • Preliminary studies suggest that this compound may exhibit anti-inflammatory properties. The ability to modulate inflammatory pathways could position it as a therapeutic agent for conditions like arthritis or other inflammatory diseases .

Case Study: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of related sulfamoyl compounds demonstrated significant inhibition against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the structure, such as the addition of the 4-methylpyrimidine group, could enhance antibacterial activity.

Case Study: Anticancer Activity

In vitro studies on cancer cell lines treated with benzothiazole derivatives showed a dose-dependent decrease in cell viability. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways, suggesting that N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide could be further explored as an anticancer agent.

Toxicology and Safety Profile

While exploring new compounds for therapeutic use, it is crucial to assess their safety profiles. Toxicological evaluations are necessary to determine the safety margins and potential side effects associated with this compound. Initial assessments should include acute toxicity tests and evaluations of cytotoxicity in normal human cell lines.

Mechanism of Action

The mechanism of action of N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide involves

Biological Activity

The compound N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide is a complex organic molecule with significant potential in pharmacological applications. This article aims to explore its biological activity, focusing on its mechanisms, efficacy against various diseases, and relevant research findings.

Structural Formula

The compound's structure can be represented by the following chemical formula:

C19H19N5O5S2\text{C}_{19}\text{H}_{19}\text{N}_{5}\text{O}_{5}\text{S}_{2}

IUPAC Name

The IUPAC name for this compound is N-(4-{[(4-methyl-2-pyrimidinyl)sulfamoyl]phenyl})acetamide.

Physical Properties

  • Molecular Weight : 433.50 g/mol
  • Solubility : Soluble in polar solvents like DMSO and methanol.

Antitumor Activity

Research indicates that derivatives of benzothiazoles, similar to the compound , exhibit potent antitumor properties. A study highlighted that benzothiazole derivatives show nanomolar activity against various cancer cell lines, including breast, ovarian, lung, renal, and colon cancers. The structure-activity relationship (SAR) within this class of compounds suggests that modifications at specific positions significantly enhance their potency against tumors .

The proposed mechanisms through which this compound exhibits biological activity include:

  • Inhibition of Tumor Growth : The compound may interfere with cellular pathways involved in tumor proliferation.
  • Induction of Apoptosis : Certain derivatives have been shown to induce programmed cell death in cancer cells.
  • Antioxidant Properties : Some studies suggest that benzothiazole derivatives can scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative stress .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties. Research on related compounds has shown effectiveness against various bacterial strains, indicating potential as an antibacterial agent. For instance, benzothiazole derivatives have been reported to possess significant antibacterial and antifungal activities .

Case Studies

  • Study on Antitumor Efficacy :
    • A series of benzothiazole derivatives were synthesized and tested for their antitumor efficacy. The lead compound exhibited IC50 values in the low micromolar range against several cancer cell lines (e.g., MDA-MB-231 for breast cancer) .
  • Antimicrobial Evaluation :
    • In vitro studies demonstrated that certain derivatives showed minimum inhibitory concentrations (MIC) as low as 50 µg/mL against common pathogens, suggesting a strong potential for development as antimicrobial agents .

Table 1: Summary of Biological Activities

Activity TypeCompound ClassIC50 Values (µM)Remarks
AntitumorBenzothiazole Derivatives0.5 - 5Effective against multiple cancers
AntibacterialSulfonamide Derivatives50Active against Gram-positive bacteria
AntifungalBenzothiazole Derivatives30 - 100Effective against fungal infections

Table 2: Structure-Activity Relationship (SAR)

Substituent PositionSubstituent TypeActivity Impact
3'Methyl/Chloro/IodoIncreased potency
4'SulfamoylEnhanced selectivity

Comparison with Similar Compounds

Substituent Variations on the Sulfonamide/Pyrimidine Core

Compound ID/Name Key Substituents/Modifications Melting Point (°C) Rf Value Biological Activity (if reported) Reference
Target Compound 4-Methylpyrimidin-2-ylsulfamoylphenyl + sultam-acetamide N/A N/A N/A -
8 () 4-Methylpyrimidin-2-ylsulfamoylphenyl + dichlorophenyl 168–173 0.79 Urease inhibition (IC₅₀: 18.3 µM)
13 () 3,4-Dimethylisoxazol-5-ylsulfamoyl + dimethylphenyl 241–248 0.83 Urease inhibition (IC₅₀: 9.8 µM)
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide () Sulfanyl (S-) instead of sulfamoyl; pyridine substituent N/A N/A N/A

Key Observations :

  • Compound 13 () shows higher urease inhibition (IC₅₀: 9.8 µM) than 8 , likely due to the 3,4-dimethylisoxazole substituent increasing lipophilicity or steric complementarity .

Role of the Sultam (1,1,3-Trioxo-benzothiazole) Moiety

Compound ID/Name Sultam Presence Additional Functional Groups Hydrogen Bonding Patterns Reference
Target Compound Yes Sulfamoylphenyl-pyrimidine Extensive (sulfamoyl, sultam O/N–H)
N-(4-Hydroxyphenyl)-2-(1,1,3-trioxo-benzothiazol-2-yl)acetamide () Yes 4-Hydroxyphenyl R₂²(8) dimers via N–H⋯O and O–H⋯O
N-(4-Methylbenzyl)-2-{[3-(3-morpholinopropyl)-4-oxo-benzothieno[3,2-d]pyrimidin-2-yl]thio}acetamide () No Morpholinopropyl, benzothieno-pyrimidine N/A

Key Observations :

  • The sultam group in the target compound and ’s analog enables strong hydrogen bonding (e.g., N–H⋯O and O–H⋯O interactions), which may enhance solubility or crystallinity compared to non-sultam analogs .
  • The 4-hydroxyphenyl analog () forms dimeric R₂²(8) motifs, whereas the target compound’s sulfamoylpyrimidine group could promote intermolecular interactions with biological targets .

Acetamide Linker Modifications

Compound ID/Name Acetamide Substituent Synthesis Yield (%) Purity (Rf) Reference
Target Compound Sultam-linked N/A N/A -
10a–c () Benzothieno-triazolo-pyrimidine-sulfanyl 68–74 N/A
N-{6-[2-(Methylsulfanyl)pyrimidin-4-yl]-1,3-benzothiazol-2-yl}acetamide () Methylsulfanyl-pyrimidine N/A N/A

Key Observations :

Structural and Functional Implications

  • Hydrogen Bonding : The sulfamoyl and sultam groups in the target compound enable diverse hydrogen-bonding interactions, critical for enzyme inhibition (e.g., urease in ) or crystal packing () .
  • Electronic Effects : Electron-withdrawing substituents (e.g., sulfamoyl) may enhance stability and binding compared to electron-donating groups (e.g., methylsulfanyl in ) .
  • Steric Effects : Bulky substituents (e.g., 3,4-dimethylisoxazole in compound 13 , ) improve potency by filling hydrophobic pockets in target enzymes .

Q & A

Basic: What are the critical steps in synthesizing N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-2-(1,1,3-trioxo-2,3-dihydro-1λ⁶,2-benzothiazol-2-yl)acetamide, and how are reaction conditions optimized?

Answer:
The synthesis involves multi-step organic reactions, including:

  • Sulfamoylation: Coupling 4-methylpyrimidin-2-amine with a sulfonyl chloride intermediate under anhydrous conditions (e.g., DMF, 0–5°C) .
  • Acetamide Formation: Reacting the sulfamoyl intermediate with 2-(1,1,3-trioxo-2,3-dihydro-1λ⁶,2-benzothiazol-2-yl)acetic acid using carbodiimide coupling agents (e.g., EDCI/HOBt) in dichloromethane .
  • Purification: Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water) to achieve >95% purity .
    Optimization Tips:
  • Control temperature rigorously to avoid side reactions (e.g., decomposition of sulfamoyl groups).
  • Use TLC (silica GF254) to monitor reaction progress and adjust stoichiometry dynamically .

Basic: Which analytical techniques are essential for confirming the structural integrity of this compound?

Answer:

  • NMR Spectroscopy:
    • ¹H/¹³C NMR: Identify proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm, methyl groups at δ 2.3–2.6 ppm) and confirm sulfamoyl linkages .
    • 2D NMR (COSY, HSQC): Resolve overlapping signals in the benzothiazole-trioxane moiety .
  • Mass Spectrometry (HRMS): Verify molecular weight (e.g., [M+H]⁺ calculated for C₂₁H₂₀N₄O₅S₂: 481.09) .
  • X-ray Crystallography (if crystalline): Use SHELXL for refinement to resolve bond lengths/angles, particularly for the sulfamoyl and trioxane groups .

Advanced: How can researchers resolve contradictions in reported biological activity data for structurally similar compounds?

Answer:

  • Assay Standardization:
    • Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control for batch-to-batch variability in enzyme sources (e.g., recombinant kinases) .
  • Structure-Activity Relationship (SAR) Analysis:
    • Compare substituent effects (e.g., methylpyrimidine vs. fluorophenyl analogs) using molecular docking (AutoDock Vina) to identify key binding interactions .
  • Data Normalization:
    • Normalize IC₅₀ values against positive controls (e.g., doxorubicin for anticancer assays) and report % inhibition at fixed concentrations .

Advanced: What challenges arise in X-ray crystallography of this compound, and how are they addressed?

Answer:

  • Crystal Twinning: Common due to flexible sulfamoyl groups. Mitigate by:
    • Screening crystallization conditions (e.g., PEG 4000/ammonium sulfate) to obtain single crystals .
    • Using SHELXD for twinning correction and Olex2 for structure visualization .
  • Low Resolution (<1.5 Å): Improve data quality via:
    • Synchrotron radiation sources (e.g., Diamond Light Source).
    • Anisotropic refinement of thermal parameters for heavy atoms (sulfur, oxygen) .

Basic: How is purity assessed during synthesis, and what thresholds are acceptable for pharmacological studies?

Answer:

  • HPLC: Use a C18 column (ACN/water gradient, UV detection at 254 nm). Acceptable purity: ≥95% (area under the curve) .
  • Elemental Analysis: Carbon/nitrogen content within ±0.4% of theoretical values .
  • Melting Point: Sharp range (e.g., 210–212°C) indicates homogeneity .

Advanced: What strategies enhance the stability of this compound in aqueous solutions for in vitro assays?

Answer:

  • pH Buffering: Use phosphate buffer (pH 7.4) to prevent hydrolysis of the sulfamoyl group .
  • Cryopreservation: Store stock solutions in DMSO at –80°C; avoid freeze-thaw cycles .
  • Light Protection: Shield from UV light to prevent degradation of the benzothiazole-trioxane moiety .

Advanced: How can computational methods guide the optimization of this compound’s pharmacokinetic properties?

Answer:

  • ADMET Prediction: Use SwissADME to assess logP (target <3), aqueous solubility, and CYP450 inhibition .
  • Molecular Dynamics (MD): Simulate blood-brain barrier penetration (e.g., Desmond MD with lipid bilayer models) .
  • Metabolite Prediction: GLORYx to identify likely Phase I/II metabolites (e.g., sulfamoyl cleavage) .

Basic: What are the common synthetic impurities, and how are they identified?

Answer:

  • Byproducts:
    • Unreacted sulfonyl chloride (detected via LC-MS at m/z 215.1) .
    • Di-acetylated side product (identified by ¹H NMR: δ 2.1 ppm for excess acetate) .
  • Mitigation:
    • Quench excess reagents with ice-cold NaHCO₃ and optimize reaction time .

Advanced: How to design a robust SAR study for modifying the methylpyrimidine moiety?

Answer:

  • Substituent Variation: Synthesize analogs with halogens (F, Cl), methoxy, or nitro groups at the pyrimidine 4-position .
  • Biological Testing:
    • Screen against kinase panels (e.g., EGFR, VEGFR2) to correlate substituent electronics (Hammett σ) with activity .
  • Crystallographic Validation: Co-crystallize analogs with target enzymes to map binding interactions (e.g., hydrogen bonds with pyrimidine N1) .

Advanced: What interdisciplinary applications exist beyond pharmacology (e.g., materials science)?

Answer:

  • Organic Semiconductors: Investigate charge transport properties via cyclic voltammetry (HOMO/LUMO levels) .
  • Metal-Organic Frameworks (MOFs): Use the sulfamoyl group as a ligand for Cu(II) or Zn(II) nodes; characterize porosity via BET analysis .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide

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